Tricarbonyldichlororuthenium(II) dimer Tricarbonyldichlororuthenium(II) dimer Carbon monoxide-releasing molecule. Causes vasodilatation in isolated aortic rings in vitro. Cytotoxic to smooth muscle cells in vitro after prolonged (24h) exposure. Exhibits antihypertensive effects in vivo. Reduces tight-junction disruption in intestinal mucosa in a rat sepsis model.
Brand Name: Vulcanchem
CAS No.: 22594-69-0
VCID: VC0005198
InChI: InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
SMILES: [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl
Molecular Formula: C6Cl4O6Ru2
Molecular Weight: 512 g/mol

Tricarbonyldichlororuthenium(II) dimer

CAS No.: 22594-69-0

Cat. No.: VC0005198

Molecular Formula: C6Cl4O6Ru2

Molecular Weight: 512 g/mol

* For research use only. Not for human or veterinary use.

Tricarbonyldichlororuthenium(II) dimer - 22594-69-0

CAS No. 22594-69-0
Molecular Formula C6Cl4O6Ru2
Molecular Weight 512 g/mol
IUPAC Name carbon monoxide;dichlororuthenium
Standard InChI InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
Standard InChI Key JYHHJVKGDCZCCL-UHFFFAOYSA-J
SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl
Canonical SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two ruthenium centers, each coordinated to three carbonyl (CO) ligands and two bridging chloride ions, forming a dimeric structure. The octahedral geometry around each ruthenium atom is stabilized by the strong field ligands (CO and Cl⁻), with the chloride ions bridging the two metal centers . This arrangement is critical for its stability and CO-release kinetics, as the bridging chlorides influence the lability of the CO ligands in solution .

Physical and Thermal Characteristics

Tricarbonyldichlororuthenium(II) dimer exhibits a melting point of 208°C and decomposes without boiling . Its solubility profile varies significantly across solvents:

  • Low solubility: In water, due to its non-polar nature .

  • Moderate solubility: In chloroform and dichloromethane, though it may form solvent adducts in methanol and THF .

Thermogravimetric analysis reveals that CO release begins at temperatures above 150°C, correlating with the weakening of Ru–CO bonds . The compound’s exact mass (511.65 g/mol) and monoisotopic mass (515.65 g/mol) confirm its dimeric composition .

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically prepared by reacting ruthenium(III) chloride with carbon monoxide under controlled conditions. The reaction proceeds via reduction of Ru³⁺ to Ru²⁺, followed by coordination of CO and chloride ligands . Purification involves recrystallization from non-polar solvents to yield the dimeric form .

CO Release Mechanisms

In biological systems, CO release is triggered by solvent interactions. For example, in DMSO, the compound undergoes stepwise ligand substitution, releasing CO and forming solvated intermediates such as [RuCl2(CO)2(DMSO)]2[RuCl_2(CO)_2(DMSO)]_2 . Infrared spectroscopy and density functional theory (DFT) simulations have identified multiple reaction pathways, including:

  • Direct CO dissociation: Slow release via Ru–CO bond cleavage.

  • Solvent-assisted displacement: DMSO accelerates CO release by coordinating to ruthenium .

The rate of CO release is pH-dependent, with faster kinetics observed in acidic environments .

Biomedical Applications

Gastroprotective Effects

In a rat model of ethanol-induced gastric injury, CORM-2 (5–50 mg/kg) reduced lesion area by 60–80% and restored gastric blood flow. This protection was mediated via:

  • HO-1 induction: Upregulation of heme oxygenase-1, which enhances antioxidant defenses .

  • CO-mediated vasodilation: Activation of soluble guanylate cyclase (sGC), increasing cyclic GMP levels .

Notably, inhibition of cyclooxygenase (COX)-1 and COX-2 attenuated these effects, underscoring the role of prostaglandins in CO’s gastroprotection .

Anti-Inflammatory Actions

CORM-2 suppresses proinflammatory cytokines in macrophages exposed to Prevotella intermedia lipopolysaccharide (LPS):

  • IL-1β and NO reduction: By 70% and 85%, respectively, via inhibition of NF-κB and STAT1/3 pathways .

  • HO-1 dependency: Tin protoporphyrin IX (HO-1 inhibitor) reversed these effects, confirming HO-1’s role .

SupplierPurityPackagingPrice (USD)
Sigma-Aldrich>95%500 mg$161
TCI America>95%200 mg€67
American Elements99.999%CustomQuote-based

Storage recommendations include inert atmospheres and temperatures below 15°C to prevent CO loss .

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